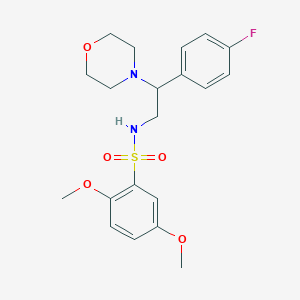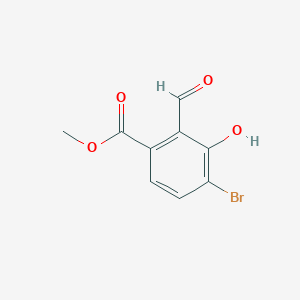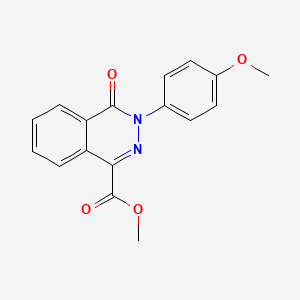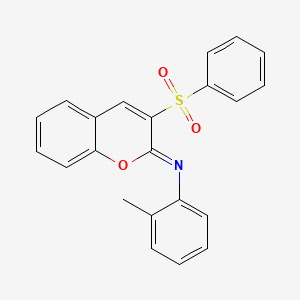
3-Methyl-2-oxoimidazolidine-4-carboxylic acid
Overview
Description
“3-Methyl-2-oxoimidazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C5H8N2O3 . It contains a total of 18 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 five-membered ring . The compound also includes 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of oxazolines, which are similar to our compound, typically involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “3-Methyl-2-oxoimidazolidine-4-carboxylic acid” includes a five-membered ring, a carboxylic acid (aliphatic), a urea (-thio) derivative, and a hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-2-oxoimidazolidine-4-carboxylic acid” are not well-documented, related compounds such as oxazolines and thiazolidines have been studied extensively . These studies suggest that the compound may undergo similar reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 144.13 . It is a powder at room temperature .Scientific Research Applications
Comprehensive Analysis of 3-Methyl-2-oxoimidazolidine-4-carboxylic Acid Applications
3-Methyl-2-oxoimidazolidine-4-carboxylic acid is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Pharmaceutical Synthesis: This compound is an analog of (S)-pyroglutamic acid, which is a component of peptide hormones and pharmaceutical candidates. It serves as both a precursor and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, used in treating hypertension . Its role in the synthesis of drugs for conditions like pain, cancer, and hepatitis C has been highlighted in recent patents .
Structural Biology: The X-ray crystal structure of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid reveals that it crystallizes in the orthorhombic chiral space group with distinct conformers occurring at alternating positions within helices supported by hydrogen bonds . This structural information is crucial for understanding the compound’s interaction with biological molecules.
Enzyme Inhibition: Metabolites extracted from microorganisms, including derivatives of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid, have potential as inhibitors of glycosidases, such as α-glucosidase and α-amylase . These enzymes are involved in carbohydrate metabolism, and their inhibition is a significant area of research for treating disorders like diabetes and obesity.
Nanotechnology: Carboxylic acids, including 3-Methyl-2-oxoimidazolidine-4-carboxylic acid, are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . Their high solubility in polar solvents and active chemical structure make them ideal for this application.
Organic Synthesis: In organic synthesis, 3-Methyl-2-oxoimidazolidine-4-carboxylic acid can be used to obtain small molecules and macromolecules. Its highly polar chemical structure and reactivity make it a valuable compound for substitution, elimination, oxidation, and coupling reactions .
Antibacterial Research: The compound’s derivatives have been analyzed in silico for their molecular structure and potential as antibacterial agents . This includes molecular docking analysis to determine their suitability for in vitro antibacterial activity testing.
Peptide Research: As a structural analog of naturally occurring amino acids, 3-Methyl-2-oxoimidazolidine-4-carboxylic acid is used in peptide research. It forms the N-termini of several biologically active peptides, which are essential for various physiological processes .
Crystallography: The compound’s ability to form needle-like crystals with specific dimensions makes it suitable for X-ray crystallographic analysis, which is fundamental in determining the three-dimensional structures of molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGFIXCFRITFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxoimidazolidine-4-carboxylic acid | |
CAS RN |
1314897-94-3 | |
| Record name | 3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl[2-(2-methoxyethoxy)ethyl]amine](/img/structure/B2778542.png)
![1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2778543.png)





![N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B2778555.png)
![4-{[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2778556.png)



![N-(3-chloro-4-fluorophenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(2,4-difluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2778565.png)